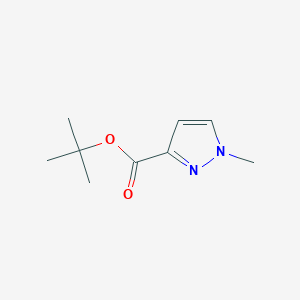

Tert-butyl 1-methyl-1h-pyrazole-3-carboxylate

説明

特性

IUPAC Name |

tert-butyl 1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-6-11(4)10-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHFWRPOOMKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by methylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure consistency and purity of the final product .

化学反応の分析

Types of Reactions

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of tert-butyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate | C₁₀H₁₆N₂O₂ | 196.25 | tert-butyl (3), methyl (1) | High steric hindrance; stable ester for protection |

| Ethyl 1-methyl-1H-pyrazole-3-carboxylate (88529-79-7) | C₈H₁₂N₂O₂ | 168.19 | ethyl (3), methyl (1) | Lower steric bulk; higher polarity; faster hydrolysis |

| 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (942508-00-1) | C₉H₁₄N₂O₂ | 182.22 | tert-butyl (1), carboxylic acid (3) | Acidic functional group; hydrogen-bonding capacity; reactive in coupling |

| Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (133261-10-6) | C₁₁H₁₈N₂O₂ | 210.28 | tert-butyl (3), methyl (1), ethyl (5) | Positional isomerism at carboxylate; altered steric and electronic effects |

| Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (104296-35-7) | C₁₂H₁₄N₂O₃ | 234.25 | furyl (5), methyl (1), ethyl (3) | Aromatic furan substituent; π-π interactions; potential bioactivity |

Physicochemical Properties

- Solubility : The tert-butyl group reduces polarity, making this compound less soluble in polar solvents (e.g., water) compared to ethyl esters (e.g., 88529-79-7). The furyl derivative (104296-35-7) exhibits moderate solubility in organic solvents due to its aromatic ring .

- Stability : The tert-butyl ester is hydrolytically stable under basic conditions compared to ethyl esters, which undergo faster saponification. The carboxylic acid analogue (942508-00-1) is prone to decarboxylation at elevated temperatures .

- Reactivity: The methyl group at position 1 prevents tautomerization, a feature absent in unsubstituted pyrazoles. The amino-substituted analogue (e.g., tert-butyl 5-amino-1H-pyrazole-3-carboxylate, CAS 1342836-25-2) shows enhanced nucleophilicity, enabling participation in coupling reactions .

生物活性

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate (TBMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of TBMPC generally involves several steps, including:

- Formation of the pyrazole ring.

- Introduction of the tert-butyl group.

- Addition of the carboxylate functional group.

These synthetic pathways allow for tailored production, facilitating the exploration of various derivatives with enhanced biological activity.

Anticancer Properties

Recent studies have indicated that TBMPC exhibits anticancer activity . For instance, it has been shown to induce apoptosis in specific cancer cell lines, such as MCF-7 (breast cancer) cells. Flow cytometry analyses revealed that TBMPC accelerates apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

TBMPC has also been evaluated for its anti-inflammatory properties . Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. In vivo studies demonstrated significant reductions in edema in animal models treated with TBMPC compared to control groups .

| Compound | COX-2 Inhibition (IC50 μM) | Efficacy in Edema Reduction (%) |

|---|---|---|

| TBMPC | 5.63 | 62 |

| Celecoxib | 54.65 | 22 |

Antimicrobial Activity

TBMPC has shown promising antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

The mechanism underlying the biological activity of TBMPC involves its interaction with specific molecular targets:

- Enzyme Inhibition : TBMPC may inhibit enzymes involved in inflammatory pathways, particularly COX-1 and COX-2.

- Receptor Modulation : The compound's structural features allow it to bind to various receptors, potentially modulating their activity and leading to therapeutic effects.

Case Studies

- Study on Anticancer Activity : A recent investigation assessed the effects of TBMPC on tumor growth in mice models. Results indicated a significant suppression of tumor growth when treated with TBMPC compared to untreated controls, highlighting its potential as an anticancer therapeutic agent .

- Anti-inflammatory Research : In another study focusing on inflammation-induced edema in rats, TBMPC demonstrated superior efficacy compared to standard anti-inflammatory drugs like celecoxib, suggesting its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing tert-butyl 1-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification under mild conditions. Key steps include:

- Using dichloromethane (DCM) as a solvent with catalytic dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base at 0–20°C to minimize side reactions .

- Purification via silica gel column chromatography, as demonstrated in analogous pyrazole-carboxylate syntheses (e.g., tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate, 86% yield after column chromatography) .

- Monitoring reaction progress via TLC and ensuring Boc-group stability during workup .

What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity) and a full-body chemical-resistant suit to prevent skin contact. Use P95 respirators for particulate control or OV/AG/P99 respirators if volatile impurities are present .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H332, H335 hazards) .

- Waste Disposal: Collect contaminated gloves and solvents in sealed containers for licensed disposal; avoid drainage systems due to potential aquatic toxicity .

How can this compound be characterized spectroscopically?

Methodological Answer:

- NMR: Analyze the tert-butyl group (singlet at ~1.3 ppm for 9H) and pyrazole protons (distinct coupling patterns at 6–8 ppm) .

- IR: Look for ester carbonyl stretches (~1740 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 222 for analogous tert-butyl hydrazinecarboxylate derivatives) .

Advanced Research Questions

What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

- Copper-Catalyzed Coupling: In analogous pyrazole syntheses, CuCl₂·2H₂O facilitates cyclization by stabilizing intermediates (e.g., indole-pyrrole hybrids via radical or coordination pathways) .

- Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the tert-butyloxycarbonyl (Boc) group, requiring careful pH control to avoid decomposition .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Stable at room temperature but decomposes at >135°C, releasing CO, NOₓ, and HCl (observed in similar pyrazole esters) .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as pyrazole derivatives are prone to ring-opening under UV exposure .

Can computational modeling predict reactivity or spectroscopic properties?

Methodological Answer:

- DFT Studies: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to simulate NMR/IR spectra and compare with experimental data .

- LogP Prediction: Use Molinspiration or ChemAxon tools to estimate hydrophobicity (critical for drug design applications) .

Applications in Academic Research

How is this compound utilized in medicinal chemistry?

Methodological Answer:

- Scaffold for Drug Design: The pyrazole core is functionalized to develop kinase inhibitors or anti-inflammatory agents. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate analogs show antimicrobial activity .

- Prodrug Synthesis: The Boc group enhances solubility for in vivo studies, enabling controlled release of active amines .

What role does it play in synthesizing heterocyclic compounds?

Methodological Answer:

- Multicomponent Reactions: React with indole derivatives and diaza-dienes in THF/CuCl₂ to form polycyclic hybrids (e.g., 98% yield for indole-pyrrole-carboxylates) .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the pyrazole C4 position .

Data Contradictions and Gaps

How should researchers address conflicting data on decomposition products?

Methodological Answer:

- Case Study: While some SDS report CO and NOₓ as decomposition products , others lack ecological toxicity data . Validate via thermogravimetric analysis (TGA)-FTIR coupling to identify gaseous byproducts.

- Mitigation: Design inert-atmosphere reactors to suppress oxidative decomposition during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。